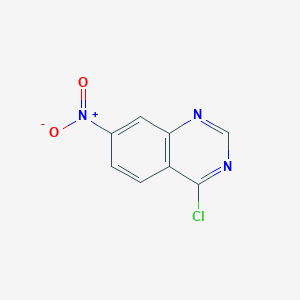

4-Chloro-7-nitroquinazoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGYXZEVXWXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356732 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-17-9 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 4 Chloro 7 Nitroquinazoline and Its Analogues

Reactivity of the Quinazoline (B50416) Core

The chemical reactivity of 4-chloro-7-nitroquinazoline is dominated by two key features: the labile chlorine atom at the C-4 position and the reducible nitro group at the C-7 position. These sites allow for sequential or selective modifications, enabling the construction of complex molecular architectures.

The chlorine atom at the C-4 position of the quinazoline ring is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity is attributed to the electron-withdrawing influence of the adjacent ring nitrogen (N-3) and the resonance-stabilizing effect of the entire heterocyclic system, which is further enhanced by the nitro group. A wide variety of nucleophiles can displace the C-4 chlorine atom, leading to the formation of a broad spectrum of 4-substituted quinazoline derivatives.

For instance, in the analogue 2,4-dichloro-7-nitroquinazoline, the C-4 position is significantly more reactive than the C-2 position, allowing for selective substitution. This differential reactivity is exploited to synthesize 2-chloro-N-alkyl-7-nitroquinazolin-4-amines by carefully controlling reaction conditions such as temperature and solvent. iajps.com The reaction of 4-chloro-6-nitroquinazoline (B117968), another analogue, with various anilines proceeds readily to yield N-aryl-6-nitroquinazolin-4-amines. frontiersin.org Similarly, this compound reacts with substituted anilines, like 3-ethynylaniline (B136080) and 3-methylaniline, to form the corresponding 4-anilino-7-nitroquinazoline derivatives. google.comgoogleapis.com

| Nucleophile | Reagent Example | Product Class |

| Amines | 3-Methylaniline | 4-Anilino-7-nitroquinazolines |

| Amines | 3-Ethynylaniline | 4-Anilino-7-nitroquinazolines |

| Alcohols | Methanol | 4-Alkoxy-7-nitroquinazolines |

This table showcases examples of nucleophilic substitution reactions at the C-4 position of this compound and its analogues.

The nitro group at the C-7 position is a key functional handle that can be readily transformed into an amino group, which can then be used for further derivatization. The reduction of the nitro group to a primary amine is a fundamental step in the synthesis of many biologically active quinazolines.

Several methods are employed for this transformation. A common laboratory-scale method involves the use of stannous chloride (SnCl₂) in a suitable solvent. frontiersin.org Catalytic hydrogenation is another widely used technique, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. google.comwikipedia.org For example, 4-(3'-methylanilino)-7-nitroquinazoline is effectively reduced to 7-amino-4-(3'-methylanilino)quinazoline using ammonium formate and a Pd/C catalyst in ethanol. google.com

More recently, metal-free electrochemical methods have been developed for the reduction of nitroquinazoline derivatives. researchgate.net This approach offers a sustainable alternative, avoiding the use of metal reagents and operating at ambient temperatures with shorter reaction times. researchgate.net

| Method | Reagents | Key Features |

| Metal Salt Reduction | Stannous Chloride (SnCl₂) | Common, effective laboratory method. frontiersin.org |

| Catalytic Hydrogenation | Pd/C, Ammonium Formate | Widely used, efficient transfer hydrogenation. google.com |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Industrial-scale application. wikipedia.org |

| Electrochemical Reduction | Carbon Electrodes | Metal-free, sustainable, ambient temperature. researchgate.net |

This table summarizes various methods for the reduction of the nitro group in 7-nitroquinazoline (B2879274) derivatives.

Synthesis of Novel Quinazoline Analogues and Derivatives

The strategic modification of the this compound core allows for the synthesis of a vast library of novel analogues and derivatives. The reactivity of the C-4 chloro and C-7 nitro groups provides a synthetic platform for introducing diverse functionalities.

The facile displacement of the C-4 chlorine atom is the cornerstone for generating a wide array of 4-substituted quinazoline derivatives. The reaction with various nucleophiles introduces functionalities that can modulate the compound's physicochemical and biological properties. The synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, for example, begins with a nucleophilic substitution on a 4-chloro-6-nitroquinazoline analogue. iajps.comatlantis-press.com This initial substitution is a critical step that paves the way for subsequent chemical modifications. atlantis-press.com

A particularly important class of derivatives is the 4-anilinoquinazolines, many of which are known for their activity as tyrosine kinase inhibitors. mdpi.com These compounds are typically synthesized through the nucleophilic substitution of the C-4 chlorine with a substituted or unsubstituted aniline (B41778).

The reaction conditions are generally straightforward, often involving heating the this compound with the desired aniline in a suitable solvent like tert-butyl alcohol. googleapis.com This direct approach has been used to prepare compounds such as 4-(3-ethynylanilino)-7-nitroquinazoline and 4-(3'-methylanilino)-7-nitroquinazoline. google.comgoogleapis.com The synthesis of N-(3-bromophenyl)-6-nitroquinazolin-4-amine from 4-chloro-6-nitroquinazoline and 3-bromoaniline (B18343) further illustrates this key reaction. frontiersin.org

| Starting Material | Aniline Reagent | Product |

| This compound | 3-Methylaniline | 4-(3'-Methylanilino)-7-nitroquinazoline google.com |

| This compound | 3-Ethynylaniline | 4-(3-Ethynylanilino)-7-nitroquinazoline googleapis.com |

| 4-Chloro-6-nitroquinazoline | 3-Bromoaniline | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine frontiersin.org |

| 4-Chloro-7-fluoro-6-nitroquinazoline (B50361) | 4-Chloro-3-trifluoromethyl-phenylamine | (4-Chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine atlantis-press.com |

This table presents examples of 4-anilinoquinazoline (B1210976) derivatives synthesized via nucleophilic substitution.

Beyond anilines, other nucleophiles such as alkylamines and alcohols (or their corresponding alkoxides) can be introduced at the C-4 position. These reactions lead to the formation of 4-alkylamino- and 4-alkoxy-quinazoline derivatives, respectively.

The introduction of an alkyloxy group, such as a methoxy (B1213986) moiety, can be achieved through alcoholysis, for instance, by reacting a 4-chloro-nitroquinazoline analogue with methanol. researchgate.net The synthesis of 4-alkylamino derivatives follows a similar nucleophilic substitution pathway, where an alkylamine displaces the C-4 chlorine. iajps.com These moieties can significantly alter the solubility and electronic properties of the quinazoline core, which is crucial for tailoring the molecule for specific applications.

Table of Mentioned Compounds

| Chemical Name |

| 2,4-dichloro-7-nitroquinazoline |

| 2-chloro-N-alkyl-7-nitroquinazolin-4-amines |

| 3-bromoaniline |

| 3-ethynylaniline |

| 3-methylaniline |

| 4-(3'-methylanilino)-7-nitroquinazoline |

| 4-(3-ethynylanilino)-7-nitroquinazoline |

| 4-amino-7-(3'-methylanilino)quinazoline |

| 4-anilino-7-nitroquinazoline |

| 4-chloro-6-nitroquinazoline |

| 4-chloro-7-fluoro-6-nitroquinazoline |

| This compound |

| 7-amino-4-(3'-methylanilino)quinazoline |

| 7-chloro-4-methoxy-6-nitroquinazoline |

| N-(3-bromophenyl)-6-nitroquinazolin-4-amine |

| N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine |

| N-aryl-6-nitroquinazolin-4-amines |

| (4-Chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine |

| 4-Chloro-3-trifluoromethyl-phenylamine |

Functionalization Strategies for Structural Diversity

The C4-chloro atom of this compound is an excellent electrophilic site for coupling with various nitrogen-containing heterocycles. This nucleophilic aromatic substitution reaction is a widely used strategy to generate diverse libraries of quinazoline derivatives. The nitrogen atom of a heterocyclic amine attacks the C4 position, displacing the chloride and forming a new C-N bond.

This method has been employed to attach a variety of heterocyclic moieties, including:

Piperazine (B1678402): Reaction with 1-substituted piperazines is a common method for synthesizing compounds with potential biological activity. yok.gov.tr

Indole: Substituted indoles can be linked to the quinazoline core, for example, via an N-methyl linkage to form complex quinazolin-4(3H)-one derivatives. nih.gov

Pyridazine and Benzimidazole: These heterocycles, known for their own biological relevance, have been incorporated into quinazoline structures to create hybrid molecules with potentially enhanced properties. researchgate.net

This modular approach allows for the systematic exploration of structure-activity relationships by varying the heterocyclic component attached to the quinazoline scaffold. nih.govmdpi.com

The introduction of an ethynylphenyl group, particularly at the C4 position, is a key functionalization strategy in the development of potent kinase inhibitors. This is typically achieved through a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline (B184009) and 3-ethynylaniline. google.com

For example, 4-chloro-7-fluoro-6-nitroquinazoline is reacted with 3-ethynylaniline, often in a solvent like isopropanol (B130326) at elevated temperatures, to produce N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine. google.com The amino group of the 3-ethynylaniline acts as the nucleophile, displacing the C4-chloride. This reaction is fundamental to the synthesis of numerous biologically active molecules, where the ethynylphenylamino moiety is a critical pharmacophore for binding to the ATP-binding site of protein kinases. google.comvulcanchem.com

Applications in Medicinal Chemistry and Drug Discovery Research

Biological Activity Studies Relevant to 4-Chloro-7-nitroquinazoline's Scaffold

Inhibition of Growth Factor Receptors (e.g., EGFR, ErbB-2) by Related Quinazolines

The quinazoline (B50416) core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2) tyrosine kinase inhibitors. ugr.esgoogle.com These receptors are key players in cell proliferation and are often overexpressed in various cancers, making them prime targets for anticancer drugs. ugr.es Marketed drugs like Gefitinib (B1684475), Erlotinib, and Lapatinib, which all feature the 4-anilinoquinazoline (B1210976) scaffold, underscore the importance of this chemical class in oncology. ugr.es

Research has shown that derivatives synthesized from precursors like 4-chloro-7-fluoro-6-nitroquinazoline (B50361), a close analogue of this compound, exhibit potent inhibitory activity against EGFR. atlantis-press.comgoogle.com For instance, the synthesis of N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine from 4-chloro-7-fluoro-6-nitroquinazoline is a key step in creating compounds with kinase inhibitory properties. google.com The 4-anilinoquinazoline structure is a mimic of the adenine (B156593) moiety of ATP, allowing it to competitively bind to the ATP-binding site in the kinase domain of EGFR and ErbB-2, thereby blocking their signaling pathways. ugr.es Dual inhibitors that target both EGFR and ErbB-2, such as Lapatinib, are particularly effective and can offer advantages over selective inhibitors. ugr.esgoogle.com

The development of second-generation, irreversible EGFR inhibitors has also utilized the quinazoline scaffold. These compounds form a covalent bond with a cysteine residue in the EGFR binding site, leading to sustained inhibition. mdpi.com The versatility of the quinazoline core, often introduced via intermediates like this compound, allows for the structural modifications necessary to achieve this irreversible binding and to overcome resistance to first-generation inhibitors. mdpi.commdpi.com

Table 1: Examples of Quinazoline-based EGFR/ErbB-2 Inhibitors

| Compound | Target(s) | Key Structural Features | Reference |

|---|---|---|---|

| Gefitinib | EGFR | 4-Anilinoquinazoline | ugr.es |

| Erlotinib | EGFR | 4-Anilinoquinazoline | ugr.es |

| Lapatinib | EGFR, ErbB-2 | 4-Anilinoquinazoline | ugr.esgoogle.com |

| Afatinib | Pan-HER | Irreversible inhibitor | nih.govmdpi.com |

Interference with Cell Signaling Pathways (e.g., PI3K/Akt, MAPK) by Quinazoline Analogues

The signaling cascades initiated by growth factor receptors like EGFR are critical for cell survival and proliferation. Two of the most important downstream pathways are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comekb.eg Quinazoline derivatives have been shown to effectively interfere with these pathways, often as a direct consequence of inhibiting the upstream receptors.

By blocking EGFR, quinazoline-based inhibitors prevent the activation of PI3K and subsequently the phosphorylation of Akt. frontiersin.org The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature of many cancers. frontiersin.orgnih.gov Several studies have demonstrated that quinazoline derivatives can induce apoptosis and inhibit tumor growth by suppressing this pathway. mdpi.comnih.gov For example, a novel quinazolinone derivative, MJ-33, was found to inhibit the phosphorylation of AKT, leading to antimetastatic activity in prostate cancer cells. nih.gov

Similarly, the MAPK/ERK pathway, another crucial signaling route for cell proliferation, is also modulated by quinazoline inhibitors. ekb.egfrontiersin.org Inhibition of EGFR by these compounds leads to a downstream blockade of the MAPK cascade. frontiersin.org The ability of quinazoline analogues to disrupt these fundamental signaling pathways highlights their significance as multi-targeted anticancer agents.

Antiproliferative Activity against Various Cancer Cell Lines by Related Quinazoline Compounds

The inhibitory effects of quinazoline derivatives on key cellular targets translate into potent antiproliferative activity against a wide range of cancer cell lines. Numerous studies have documented the cytotoxic effects of these compounds in vitro.

For instance, novel gefitinib analogues have demonstrated increased cytotoxicity against various human cancer cell lines compared to the parent compound. nih.gov Hybrid molecules incorporating the quinazoline scaffold have also shown significant antiproliferative activity against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.gov The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds. For example, derivatives with a 2-methoxy ethoxy substituent at positions 6 and 7 of the quinazoline core have exhibited excellent anticancer activity. nih.gov

Furthermore, fuoryl quinazoline derivatives have been synthesized and evaluated for their antitumor efficacy, with some compounds showing potent cytotoxic activity against breast and colon cancer cell lines. tjpr.org Quinazolinone derivatives have also been reported to inhibit the proliferation of leukemia cell lines. mdpi.com The broad-spectrum antiproliferative activity of the quinazoline scaffold underscores its importance in the development of new anticancer drugs. researchgate.net

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound Class | Cancer Cell Lines | Key Findings | Reference(s) |

|---|---|---|---|

| Fuoryl quinazolines | MCF-7 (breast), HCT-116 (colon) | Compound IXa showed IC50 values of 16.70 µM and 12.54 µM, respectively. | tjpr.org |

| Quinazolinone-sulphonamide hybrids | NCI, MCF-7, HEK-293 | Most compounds showed substantial anticancer activity in the micromolar range. | nih.gov |

| Diaryl-substituted 4-anilinoquinazolines | HT-29 (colon), MCF-7 (breast), H460 (lung) | Compounds with methyl piperazine (B1678402) at position-7 showed high activity. | mdpi.com |

Exploration of Quinazolines as Src Inhibitor Candidates

Beyond growth factor receptors, the quinazoline scaffold has been explored for its potential to inhibit non-receptor tyrosine kinases, such as Src. The Src family of kinases plays a critical role in cell adhesion, growth, and motility, and their aberrant activation is implicated in cancer progression and metastasis.

Docking studies have suggested that certain quinazoline derivatives can fit into the hydrophobic pocket of Src. For example, a study on a novel compound revealed that the chlorobenzodioxole moiety and a pyrrolidine (B122466) ring at the C-6 position of the quinazoline core appeared to fit tightly into the Src hydrophobic pocket. researchgate.net Furthermore, a hydrogen bond between the pyrrolidine NH and the carboxyl group of Asp348 in the kinase domain was observed, suggesting a mechanism for potent inhibition. researchgate.net These findings indicate that the quinazoline scaffold can serve as a template for the design of effective Src inhibitors for cancer therapy.

Research into Antimalarial Efficacy of Quinazolinedione Derivatives

The versatility of the quinazoline framework extends beyond cancer treatment to infectious diseases, including malaria. Quinazolinedione derivatives, in particular, have emerged as a promising class of antimalarial agents. malariaworld.orgmdpi.com

A notable example is TCMDC-125133, a compound containing a quinazolinedione pharmacophore, which has demonstrated promising antimalarial activity with low toxicity. malariaworld.orgmdpi.com Research into this class of compounds has focused on optimizing their potency through structure-activity relationship (SAR) studies. For instance, replacing the methoxy (B1213986) group on the phenyl side chain with a fluorine or chlorine atom has been shown to maintain potent antimalarial activity against Plasmodium falciparum. malariaworld.org Another quinazolinedione derivative, MMV665916, has shown remarkable growth inhibition of the P. falciparum FcB1 strain with an EC50 value of 0.4 µM. nih.govmedchemexpress.com These studies highlight the potential of the quinazolinedione scaffold, accessible from precursors like this compound, in the development of new treatments for malaria. acs.org

Structure-Activity Relationship (SAR) Studies of Quinazoline Scaffolds

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. mdpi.comacs.org Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds for their respective targets.

In the context of EGFR inhibitors, the 4-anilino moiety is a critical feature for binding to the ATP pocket. mdpi.com Modifications at the 6- and 7-positions of the quinazoline ring have been shown to significantly influence activity. For instance, the introduction of small, lipophilic substituents can enhance antiproliferative effects. mdpi.com In some cases, bulky substituents at these positions have also been found to increase potency. mdpi.com The presence of electron-donating groups at positions 6 and 7 can also increase the activity of the compounds. mdpi.com

Pharmacophore Elucidation for Quinazoline-Based Compounds

Pharmacophore modeling is a fundamental computational strategy in drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For quinazoline-based compounds, the quinazoline ring system itself often serves as a crucial scaffold or pharmacophore, valued for its ability to form key interactions with biological targets. derpharmachemica.comscispace.com This core structure is a recurring motif in numerous kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. researchgate.net

The process of pharmacophore elucidation for quinazoline derivatives involves analyzing a set of known active compounds to abstract their common structural features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. tandfonline.com For example, a five-point pharmacophore model (AAARR) consisting of two hydrogen bond acceptors, three aromatic rings, and a hydrophobic group was developed for a series of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netcore.ac.uk Such models serve as 3D search queries to screen large compound databases for novel molecules with the potential for similar activity, a process known as virtual screening. tandfonline.comnih.gov

Researchers have successfully used these techniques to identify new inhibitors for various targets. In one study targeting acetylcholinesterase for Alzheimer's disease, a validated pharmacophore model derived from known quinazoline-based inhibitors was used to screen the ASINEX database, leading to the identification of novel hit molecules. tandfonline.comtandfonline.comnih.gov The reliability of these models is often confirmed through statistical validation and by ensuring that they can accurately distinguish between active and inactive compounds. researchgate.net The ultimate goal is to understand the precise structural requirements for biological activity, guiding the rational design of new, more potent, and selective quinazoline-based drug candidates. tandfonline.com

Lead Optimization Strategies in Quinazoline Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising "lead compound" to enhance its therapeutic properties while minimizing undesirable characteristics. For quinazoline-based scaffolds, this iterative process involves modifying the lead to improve potency, selectivity, and pharmacokinetic profiles. vichemchemie.com The quinazoline structure is highly amenable to chemical modification at various positions, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR). nih.govmdpi.com The insights gained from initial hits and pharmacophore models guide these modifications to achieve a compound with optimal drug-like qualities, ready for further development. vichemchemie.comresearchgate.net

Two prominent strategies for optimizing quinazoline lead compounds are single-point modifications and fragment-based design.

Single-Point Modifications: This classical medicinal chemistry approach involves making discrete, targeted changes to the lead molecule and assessing the impact on its biological activity and properties. nih.gov For instance, in the development of FtsZ inhibitors, researchers performed SNAr reactions on a 4-chloroquinazoline (B184009) intermediate to introduce various side chains at the 4-position, revealing that a positively charged amino side chain was crucial for inhibitory activity. nih.gov Similarly, strategic modifications to the benzoquinazoline core and the styryl component of a lead compound helped to delineate the key binding interactions. nih.gov Another common single-point modification is the introduction of a fluorine atom, a strategy used to block metabolic pathways and improve the metabolic stability of a lead compound. mdpi.com

Fragment-Based Design: This method identifies low-molecular-weight compounds ("fragments") that bind weakly to the target protein. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. This approach was used to discover quinazolinone-based inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K), where a fragment-based screen identified the initial quinazolinone core. nih.gov Subsequent optimization focused on modifying the core to improve potency and solubility, revealing that the hydrogen-bond acceptors and the amide hydrogen-bond donor of the quinazolinone scaffold were all essential for binding. nih.gov Computational fragment-based design has also been applied to design novel phytochemical derivatives as EGFR inhibitors, starting from known natural product scaffolds. researchgate.netnih.gov This strategy allows for the exploration of novel chemical space and can lead to the identification of entirely new classes of inhibitors. nih.govplos.org

The transition from an initial "hit" compound, often identified through high-throughput screening, to a potent drug candidate is a meticulous process of structural refinement. This hit-to-lead optimization phase focuses on systematically modifying the hit to enhance its potency and selectivity. vichemchemie.comnih.gov For quinazoline derivatives, this often involves exploring substitutions at various positions of the heterocyclic ring system.

For example, in the development of anticancer agents, various quinazoline derivatives have been optimized to achieve potent inhibition of protein kinases like VEGFR-2 and EGFR. mdpi.comnih.gov One study reported a thioacetyl-benzohydrazide derivative of quinazolin-4-one with an IC₅₀ value of 4.6 µM against VEGFR-2 kinase. mdpi.com Further optimization of a different quinazoline series led to candidates with nanomolar potency, such as compounds 22a and 22b, which displayed IC₅₀ values of 60.00 nM and 86.36 nM against VEGFR-2, respectively. mdpi.comnih.gov

Another optimization strategy is molecular hybridization, where the quinazoline scaffold is combined with other pharmacophores to enhance activity. rsc.org This approach has led to potent dual inhibitors and compounds with improved target interactions. The process is guided by computational docking studies, which can predict how a modified compound will bind to its target, allowing for a more rational design approach. mdpi.comnih.gov Through these iterative cycles of design, synthesis, and testing, initial hits with micromolar activity can be transformed into highly potent candidates with nanomolar or even sub-nanomolar efficacy. mdpi.comrsc.org

Table 1: Potency of Optimized Quinazoline Derivatives Against Various Kinase Targets

| Compound | Target Kinase(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Derivative 6 | EGFR, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | mdpi.comnih.gov |

| Compound 16 | VEGRF-2, FGFR-1, BRAF, BRAFV600E | 0.29 µM, 0.35 µM, 0.47 µM, 0.30 µM | mdpi.comnih.gov |

| Compound 21 | VEGFR-2 | 4.6 µM | mdpi.comnih.gov |

| Compound 22a | VEGFR-2 | 60.00 nM | mdpi.comnih.gov |

| Compound 22b | VEGFR-2 | 86.36 nM | mdpi.comnih.gov |

| Compound 12 | EGFRT790M, VEGFR-2 | 0.0728 µM, 0.0523 µM | mdpi.com |

Beyond potency, a successful drug candidate must possess favorable drug-like properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A major reason for the failure of compounds in later stages of drug development is a poor pharmacokinetic (PK) profile. vichemchemie.com Therefore, the evaluation and optimization of these properties are integral to the lead optimization process for quinazoline derivatives.

Early in the optimization phase, computational in silico models are used to predict ADMET properties, helping to filter out compounds that are likely to fail. core.ac.ukvichemchemie.com As optimization progresses, experimental assays are employed. For example, extensive optimization of a quinazoline-based BET inhibitor (lead compound 8) involved not only improving its binding affinity but also significantly enhancing its PK profile to make it suitable for in vivo studies. nih.govosti.govosti.gov This led to the selection of analogs like compound 19, which showed a good balance of potency and an improved early ADME profile. nih.gov

Studies on quinazoline derivatives for Alzheimer's disease have also incorporated these evaluations. The lead compound AK-2, for instance, was found to have favorable permeation across the blood-brain barrier and suggested good oral absorption in pharmacokinetic studies. nih.gov Similarly, other research efforts have focused on improving aqueous solubility and mitigating issues like pH-dependent absorption to ensure that the final compound can be effectively administered and reach its intended target in the body. nih.govacs.org These evaluations ensure that the optimized lead compound is not only potent but also has the necessary properties to be a viable therapeutic agent.

Computational and Theoretical Studies on Quinazoline Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Ligand-Target Binding Affinities

The prediction of ligand-target binding affinity is a cornerstone of molecular docking, providing a quantitative estimate of the strength of the interaction between a compound and its biological target. This binding affinity is often expressed as a binding energy, with more negative values indicating a stronger and more stable interaction. For quinazoline (B50416) derivatives, including those structurally related to 4-Chloro-7-nitroquinazoline, molecular docking studies have been employed to predict their binding affinities to various targets. nih.govplos.org

Computational tools like AutoDock Vina and the Schrödinger Suite are frequently used to perform these predictions. These programs can calculate the binding energy (ΔG), with values of –8 kcal/mol or lower often considered indicative of a potent interaction. The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing. frontiersin.orgnih.gov For instance, in studies of various ligands, including those with chloro- and nitro-substituents, predicted binding affinities have been compared with experimentally determined values to validate the computational models. nih.gov

| Computational Tool | Predicted Parameter | Significance |

| AutoDock Vina | Binding Energy (ΔG) | Predicts the strength of ligand-target interaction. |

| Schrödinger Suite | Binding Pose | Determines the orientation of the ligand in the active site. |

Analysis of Interactions with Kinase Active Sites (e.g., EGFR kinase)

Kinases, particularly Epidermal Growth Factor Receptor (EGFR) kinase, are significant targets in cancer therapy, and quinazoline-based molecules have been extensively investigated as inhibitors of these enzymes. google.comnih.gov Molecular docking has been instrumental in understanding how compounds like this compound and its analogs interact with the ATP-binding site of EGFR kinase. researchgate.netresearchgate.net

These studies reveal the specific amino acid residues within the active site that form crucial interactions with the ligand. For example, derivatives of 4-anilinoquinazoline (B1210976) have been shown to interact with key residues in the EGFR active site, similar to established inhibitors like gefitinib (B1684475) and erlotinib. nih.govresearchgate.net The presence of the quinazoline scaffold is often preferred for binding, and substitutions on the anilino ring can further enhance potency. researchgate.net Docking studies can identify key hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex, providing a rationale for the observed inhibitory activity. researchgate.net

In Silico Simulations for Predicting Compound Properties

Beyond molecular docking, a range of in silico simulations are employed to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. uniroma1.it These predictions are vital for assessing the drug-likeness of a molecule early in the discovery process. nih.gov

For quinazoline derivatives, online tools and software packages are utilized to calculate properties such as lipophilicity (LogP), solubility, and potential for toxicity. uniroma1.itnih.gov For example, the SwissADME toolkit can be used to compute a variety of drug-likeness parameters based on established rules like Lipinski's rule of five. nih.gov These simulations help to identify potential liabilities of a compound that might hinder its development into a viable drug. uniroma1.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. asianpubs.orgnih.gov By analyzing a series of related compounds, QSAR models can identify the structural features that are most important for activity. researchgate.net

For quinazoline derivatives, QSAR studies have been performed to understand the influence of various molecular descriptors, such as steric, hydrophobic, and electronic factors, on their biological effects. asianpubs.org These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. asianpubs.orgnih.gov The development of a statistically significant QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Computational Prediction of Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. uniroma1.itugm.ac.id Computational tools have been developed to predict these properties from the chemical structure of a compound. nih.gov

Web-based platforms like pkCSM and admetSAR can predict a wide range of pharmacokinetic parameters. nih.govugm.ac.id These include predictions for intestinal absorption, plasma protein binding, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. uniroma1.itugm.ac.id For instance, predictions can indicate whether a compound is likely to be an inhibitor or substrate of key metabolic enzymes. ugm.ac.id Such in silico ADME predictions are invaluable for flagging potential pharmacokinetic issues early in the drug discovery pipeline, allowing for modifications to the chemical structure to improve its drug-like properties. uniroma1.it

Quantum Chemical Calculations for Molecular Geometry (e.g., Bond Angles and Lengths)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and geometry of a molecule. nrel.govbiorxiv.org These methods can be used to accurately calculate molecular properties like bond lengths, bond angles, and torsion angles. ebsco.com

For quinazoline derivatives, DFT calculations can be employed to optimize the three-dimensional structure of the molecule and to understand the distribution of electrons within the molecule. cardiff.ac.uk This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For example, calculated properties like Mulliken charges and spin densities can provide insights into the regions of the molecule that are most likely to be involved in intermolecular interactions. nrel.gov These precise geometric and electronic details complement the information obtained from other computational methods like molecular docking and QSAR. cardiff.ac.uk

Q & A

Q. What are the standard synthetic routes for 4-Chloro-7-nitroquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via nitration and halogenation of quinazoline precursors. A common approach involves:

- Step 1 : Nitration of 4-chloroquinazoline using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the nitro derivative.

Key optimization parameters include temperature control during nitration and stoichiometric ratios to minimize byproducts like 4-chloro-5-nitroquinazoline. Reaction progress can be monitored using TLC (Rf ~0.3 in EtOAc/hexane 1:3) .

| Reaction Condition | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| HNO₃ Concentration | 65–70% |

| Reaction Time | 4–6 hours |

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Look for characteristic signals, e.g., aromatic protons (δ 8.5–9.0 ppm) and nitro group-induced deshielding.

- FT-IR : Peaks at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (C–Cl stretch).

- Mass Spectrometry : Molecular ion peak at m/z 209.589 (C₈H₄ClN₃O₂⁺) .

Advanced characterization may involve X-ray crystallography (as in ) to resolve ambiguities in regiochemistry.

Advanced Research Questions

Q. How can researchers design quinazoline derivatives for targeted biological activity (e.g., anticonvulsant or CNS effects)?

- Methodological Answer : Use structure-activity relationship (SAR) principles:

- Modification Sites : Introduce substituents at C-2 (e.g., phenyl groups for lipophilicity) or C-6 (e.g., methoxy for metabolic stability).

- In Silico Screening : Perform molecular docking (e.g., with GABA receptors) to predict binding affinity.

- Biological Assays : Employ MTT cytotoxicity assays (as in ) and rodent seizure models (e.g., maximal electroshock test) to validate activity.

Example derivative: 4-Chloro-6-methoxy-7-substituted quinazolines showed enhanced CNS depressant activity in . Always include a positive control (e.g., diazepam) and account for bioavailability via logP calculations .

Q. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values)?

- Step 1 : Verify experimental reproducibility (e.g., replicate assays with fresh batches).

- Step 2 : Check purity (HPLC ≥95%) and stability (e.g., nitro group reduction under assay conditions).

- Step 3 : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

Common pitfalls include solvent effects (DMSO >1% may alter membrane permeability) or cell line variability (e.g., HEK293 vs. primary neurons) .

Q. What frameworks are recommended for formulating hypotheses in quinazoline pharmacology research?

- Methodological Answer : Use the PICO framework to define:

- Population : Target enzyme/receptor (e.g., EGFR kinase).

- Intervention : this compound derivative with a piperidine substituent ().

- Comparison : Existing inhibitors (e.g., gefitinib).

- Outcome : IC₅₀ reduction by ≥50%.

Apply FINER criteria to ensure feasibility, novelty, and relevance. For example, a study might ask: Does this compound inhibit kinase X more selectively than current therapies? .

Q. How should researchers report synthetic protocols and analytical data to meet journal standards?

- Synthesis : Report reaction scales, solvent purity, and catalyst sources.

- Characterization : Provide full spectral data (NMR, IR, HRMS) in supplementary materials.

- Graphics : Avoid overcrowded figures (); use tables for comparative data (e.g., bioactivity vs. derivatives).

Example table for bioactivity:

| Derivative | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| This compound | 2.1 | 8.5 |

| 6-Methoxy analog | 1.4 | 12.3 |

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.